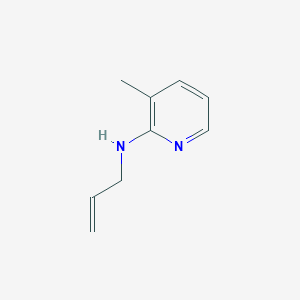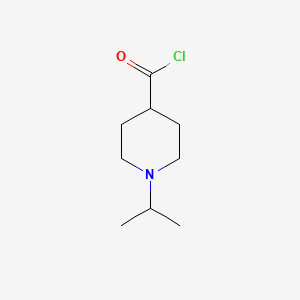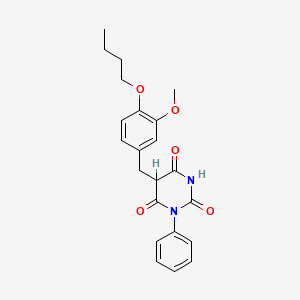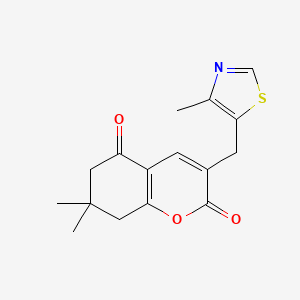
7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione” is an organic compound that belongs to the class of chromenes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thiazole moiety: This step might involve the use of a thiazole derivative and a coupling reaction to attach it to the chromene core.
Final modifications: Additional steps to introduce the dimethyl groups and other functional groups as required.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole moiety or the chromene core.
Reduction: Reduction reactions might target specific functional groups within the molecule.
Substitution: Various substitution reactions can be performed to modify the functional groups attached to the chromene or thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new chromene derivatives with potential biological activities.
Biology
In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where chromene derivatives have shown efficacy, such as cancer or inflammatory diseases.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of “7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione” would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiazole moiety might contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
7,8-dihydro-2H-chromene-2,5(6H)-dione: Lacks the thiazole and dimethyl groups.
3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione: Lacks the dimethyl groups.
7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione: Lacks the thiazole moiety.
Uniqueness
The presence of both the thiazole moiety and the dimethyl groups in “7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione” might confer unique biological activities and chemical properties compared to similar compounds.
特性
CAS番号 |
1000697-60-8 |
|---|---|
分子式 |
C16H17NO3S |
分子量 |
303.4 g/mol |
IUPAC名 |
7,7-dimethyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]-6,8-dihydrochromene-2,5-dione |
InChI |
InChI=1S/C16H17NO3S/c1-9-14(21-8-17-9)5-10-4-11-12(18)6-16(2,3)7-13(11)20-15(10)19/h4,8H,5-7H2,1-3H3 |
InChIキー |
QLQRJEHXIFYKGF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)CC2=CC3=C(CC(CC3=O)(C)C)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


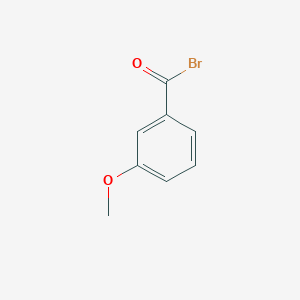

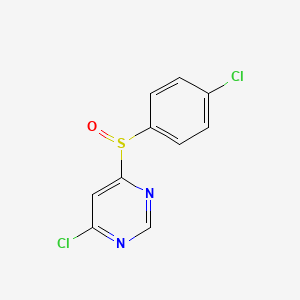
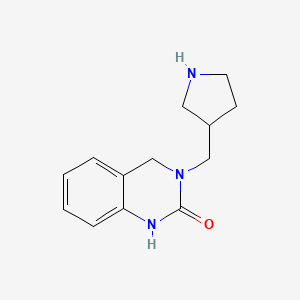


![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)

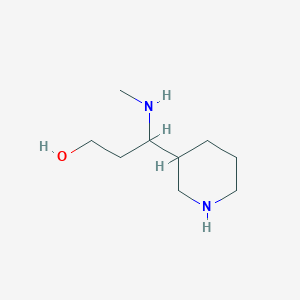
![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)
